
Vilazodone
概要
説明
ビラゾドンは、主に主要なうつ病の治療に使用される薬剤です。セロトニンモジュレーターに分類され、経口で摂取されます。 ビラゾドンは、2011年に米国で、2018年にカナダで医療目的で使用するために承認されました 。 ビラゾドンは、セロトニン再取り込み阻害とセロトニン1A受容体の部分アゴニズムを組み合わせた二重の作用機序で知られています .
準備方法
ビラゾドンは、いくつかの経路を通じて合成できます。1つの方法は、イソブチルアルミニウムクロリドの触媒作用下で、5-シアノインドールと4-クロロブタノイルクロリドを反応させ、その後、2-(メトキシエトキシ)アルミニウムヒドリドで還元する反応を含みます。 別の方法は、4-シアノアニリンと5-ブロモ-2-ヒドロキシベンズアルデヒドを出発物質として使用し、全体の収率が24%、純度が99%になります 。 工業生産方法では、しばしば環境に優しい試薬とスケーラブルなプロセスが使用され、高収率と高純度が確保されます .
化学反応の分析
1.1. Sage Journals Route (2019)
-
Diazotization/Fischer Indole Cyclization
-
Aromatic Nucleophilic Substitution
-
Final Coupling
1.2. ACS Scale-Up Route (2012)
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃ catalysis, 4-chlorobutyryl chloride | 90% |
2 | NaBH₄/CF₃COOH Reduction | RT, 2h | 95% |
3 | Deprotection/Hydrolysis | H₂SO₄, H₂O | 85% |
4 | Esterolysis | NaOH, EtOH | 92% |
5 | Ammonolysis | NH₃, MeOH | 80% |
2.1. Fischer Indole Cyclization Conditions
Testing solvents and catalysts for intermediate 3 synthesis:
Entry | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | EtOH/H₂O | 20% H₂SO₄ | 80 | 4 | 70 |
7 | n-butanol/H₂O | 20% H₂SO₄ | 110 | 4 | 65 |
12 | Ethylene glycol/H₂O | 10% TFA | 170 | 2 | 51 |
Key finding : H₂SO₄ in ethanol/water provided optimal balance of yield (70%) and reaction time .
2.2. Piperazine Substitution Efficiency
-
5-Bromobenzofuran-2-carboxamide + piperazine → 6
3.1. Cost Reduction Strategies
-
Replaced bis(2-chloroethyl)amine (toxic, $480/mol) with piperazine ($22/mol)
-
Eliminated NaBH₄/CF₃COOH reduction step via direct hydrolysis
3.2. Polymorph Control (WO2013153492A2 Patent)
-
Amorphous this compound HCl :
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 8.19–7.28 (m, 4H indole), 3.02 (d, J=4.2Hz, piperazine)
This synthesis landscape demonstrates progressive improvements in this compound manufacturing, particularly in eliminating hazardous reagents while maintaining high purity. The 2019 Sage route shows industrial viability despite lower yield, whereas the 2012 ACS method remains optimal for rapid scale-up.
科学的研究の応用
Pharmacological Mechanism
Vilazodone is classified as a serotonin partial agonist and reuptake inhibitor (SPARI) . It primarily acts on the serotonin (5-HT) system by inhibiting the reuptake of serotonin while also partially agonizing the 5-HT1A receptor. This dual mechanism may contribute to its efficacy in treating depressive symptoms and potentially offers advantages over traditional SSRIs and SNRIs, particularly in terms of side effects such as sexual dysfunction and weight gain .
Major Depressive Disorder (MDD)
The primary application of this compound is in the treatment of MDD. Multiple clinical trials have demonstrated its efficacy compared to placebo, with significant improvements in depression scales such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) .
- Efficacy : In an 8-week randomized controlled trial, this compound showed a response rate of 57.7%, significantly higher than placebo .
- Safety : Common side effects include gastrointestinal disturbances, but this compound has a lower incidence of sexual side effects compared to SSRIs .
Other Potential Applications
Given its pharmacodynamic profile, this compound may also be beneficial for other psychiatric disorders:
Case Studies and Clinical Trials
Several pivotal studies highlight this compound's role in treating MDD:
Study | Design | Population | Findings |
---|---|---|---|
Study 1 | Double-blind, placebo-controlled | Adults with MDD | Significant reduction in HAM-D scores at weeks 4, 6, and 8 compared to placebo |
Study 2 | Multicenter trial | Patients with treatment-resistant depression | Higher response rates with this compound versus traditional SSRIs; improved tolerability profile |
Study 3 | Long-term safety study | Various psychiatric populations | Established long-term safety; low dropout rates due to adverse effects |
作用機序
ビラゾドンは、セロトニンの再取り込みを阻害し、同時にセロトニン1A受容体に対する部分アゴニストとして作用することにより、脳内のセロトニンレベルを高めます 。 この二重の作用は、脳のセロトニン作動性経路全体でセロトニンの放出を促進し、抗うつ作用に寄与すると考えられています 。 これらの効果が臨床的な利点にどのようにつながるかという正確なメカニズムはまだ調査中ですが、気分と不安の調節に関連付けられています .
類似化合物の比較
ビラゾドンは、ブプロピオンやデュロキセチンなどの他の抗うつ薬と比較されることがよくあります。 主にノルエピネフリンとドーパミンの再取り込みに影響を与えるブプロピオンとは異なり、ビラゾドンはセロトニン経路を特異的に標的とします 。 セロトニン-ノルエピネフリン再取り込み阻害薬であるデュロキセチンと比較して、ビラゾドンのセロトニン1A受容体に対する独特の部分アゴニズムは、それを際立たせています 。 この独特のメカニズムにより、性的機能不全や体重増加に関連する副作用が少なくなる可能性があります .
類似化合物には、以下が含まれます。
- ブプロピオン
- デュロキセチン
- ボルチオキセチン
類似化合物との比較
Vilazodone is often compared to other antidepressants such as bupropion and duloxetine. Unlike bupropion, which primarily affects norepinephrine and dopamine reuptake, this compound specifically targets serotonin pathways . Compared to duloxetine, which is a serotonin-norepinephrine reuptake inhibitor, this compound’s unique partial agonism at serotonin 1A receptors sets it apart . This unique mechanism may result in fewer side effects related to sexual dysfunction and weight gain .
Similar compounds include:
- Bupropion
- Duloxetine
- Vortioxetine
These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and side effect profiles .
生物活性
Vilazodone is a novel antidepressant primarily used for the treatment of major depressive disorder (MDD). Its unique pharmacological profile combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor, leading to its classification as a selective serotonin reuptake inhibitor and partial agonist (SPARI) . This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and case studies.
This compound's primary mechanism involves the inhibition of serotonin reuptake in the central nervous system. It acts as a potent inhibitor of the sodium-dependent serotonin transporter (SERT) with an IC50 value of 0.2 nM . Concurrently, it exhibits partial agonistic activity at the 5-HT1A receptor (IC50 = 0.5 nM), which may enhance its antidepressant effects by mitigating the delayed onset often seen with traditional SSRIs .
The dual action on serotonin levels helps to increase synaptic availability, potentially leading to improved mood and reduced depressive symptoms. The pharmacodynamic properties suggest that this compound may also influence neuroplasticity, although these mechanisms require further investigation.
Pharmacokinetics
This compound is characterized by several key pharmacokinetic properties:
- Bioavailability : Approximately 72% when taken with food .
- Volume of Distribution : Large, though specific values are not well-defined.
- Protein Binding : High (96-99%), which may affect the pharmacokinetics of co-administered drugs .
- Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2D6 .
- Half-Life : Approximately 25 hours, allowing for once-daily dosing .
- Clearance : Varies based on renal function; healthy individuals show a clearance rate of 26.4–26.9 L/h compared to 19.9–25.1 L/h in those with mild to moderate renal impairment .
Clinical Efficacy
Numerous clinical trials have evaluated this compound's efficacy in treating MDD. A notable randomized controlled trial demonstrated significant improvements in depressive symptoms compared to placebo:
Study Parameter | This compound (40 mg/day) | Placebo | P-value |
---|---|---|---|
MADRS Change | -5.117 | -0.622 | <0.00001 |
CGI-S Change | Significant | Not significant | <0.00001 |
Sustained Response Rate | 27% | 17% | <0.01 |
The study reported that patients receiving this compound showed statistically significant improvements in both the Montgomery-Asberg Depression Rating Scale (MADRS) and Clinical Global Impression-Severity scale (CGI-S) starting from week 2 through to the end of the study .
Safety Profile
This compound is generally well tolerated; however, some adverse effects have been noted:
- Common Adverse Effects : Diarrhea and nausea were more prevalent in patients taking this compound compared to placebo, though most cases were mild .
- Weight Gain and Sexual Dysfunction : These were reported but occurred at low rates across treatment groups .
Case Studies and Research Findings
Several case studies highlight this compound's effectiveness and safety in diverse populations:
- Case Study on Efficacy : A study involving patients with recurrent MDD showed that this compound led to a significant reduction in depressive symptoms as measured by MADRS scores over an 8-week period.
- Long-term Efficacy : An analysis indicated sustained efficacy in patients who continued treatment beyond initial studies, supporting long-term use for managing chronic depression .
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of action of vilazodone, and how does it differ from conventional SSRIs?
this compound acts as a dual modulator of the serotonergic system: it inhibits the serotonin transporter (SERT) and functions as a partial agonist at the 5-HT1A receptor. This "SPARI" (Serotonin Partial Agonist and Reuptake Inhibitor) mechanism is hypothesized to enhance synaptic serotonin availability while mitigating inhibitory feedback via 5-HT1A autoreceptors. Preclinical studies suggest this dual action may accelerate therapeutic onset compared to SSRIs, though direct clinical evidence is limited .
Q. How was this compound’s efficacy in major depressive disorder (MDD) established in clinical trials?
Efficacy was demonstrated through four pivotal 8–10 week randomized, double-blind, placebo-controlled trials (RCTs) using the Montgomery-Åsberg Depression Rating Scale (MADRS) as the primary endpoint. Pooled analyses showed significant improvements in MADRS scores (standardized mean difference: −3.58) and higher response rates (42% vs. 29% placebo) . Meta-analyses of five RCTs confirmed consistent reductions in depressive and anxiety symptoms (e.g., HAMA scores) .
Q. What are the most common adverse effects associated with this compound, and how do they compare to placebo?
In short-term trials, gastrointestinal effects (diarrhea: 27–31%; nausea: 26%) were predominant, with discontinuation rates due to adverse events (AEs) at 7% (vs. 3% placebo). Sexual dysfunction rates were lower than SSRIs in some studies but inconsistently measured . Pooled safety data showed odds ratios of 3.54 for diarrhea and 3.85 for nausea compared to placebo .
Advanced Research Questions
Q. Why do preclinical hypotheses about this compound’s faster onset of action lack robust clinical validation?
Preclinical models suggested 5-HT1A partial agonism might accelerate neuroplastic adaptation, but direct comparative trials (e.g., vs. SSRIs like citalopram) found no significant differences in onset. Post hoc analyses noted early symptom improvement (significant MADRS reductions by week 1), but these findings are not generalizable due to methodological limitations in retrospective designs .
Q. How does this compound’s efficacy compare to escitalopram in MDD, and why are study results contradictory?
A 2010 observational study reported conflicting results: one analysis favored this compound (greater HAM-D reduction), while another found escitalopram superior. Heterogeneity in trial design (e.g., dosing, patient subtypes) and small sample sizes likely contribute to these discrepancies. Larger, head-to-head RCTs are needed .
Q. What demographic and clinical factors predict treatment response to this compound?
Pooled data from four RCTs revealed consistent efficacy across subgroups (age, sex, baseline severity, episode duration). However, patients with anxious depression (HAMD-17 Anxiety/Somatization subscore ≥7) showed greater improvements in MADRS and HAMA scores compared to non-anxious subgroups .
Q. What molecular insights explain this compound’s binding to SERT and 5-HT1A receptors?
Molecular dynamics simulations revealed this compound’s linear binding pose in SERT, engaging both the central (S1) and allosteric (S2) sites via interactions with residues Y95, D98, and R104/E403. At 5-HT1A receptors, 22 hotspot residues (e.g., D116, S199) mediate partial agonism, a mechanism critical for its SPARI profile .
Q. Is this compound effective for long-term maintenance therapy in MDD?
A 52-week open-label study reported sustained MADRS improvements (baseline: 29.9; week 52: 7.1). However, a relapse-prevention trial found no significant difference in relapse rates between this compound (20–40 mg/day) and placebo during double-blind phases, highlighting the need for rigorous maintenance RCTs .
Q. How does this compound’s sexual side-effect profile differ from SSRIs?
While spontaneous reports of sexual AEs (e.g., libido loss) occur, structured assessments (Arizona Sexual Experience Scale) showed no significant differences versus placebo in two RCTs. Post hoc analyses suggest 5-HT1A agonism may mitigate sexual dysfunction, but comparative studies are lacking .
Q. Does this compound show enhanced efficacy in MDD patients with comorbid anxiety?
Pooled analyses of two RCTs demonstrated significant improvements in anxiety measures (HAMA, HAMD-17 Anxiety subscale) for the anxious depression subgroup. This compound’s effect size on HAMA (−1.64) exceeded placebo, supporting its use in this population .
Methodological Notes
- Experimental Design : Prioritize RCTs with active comparators and stratified randomization for patient subtypes (e.g., anxious depression).
- Data Analysis : Use mixed-effects models to account for missing data in longitudinal trials and meta-analyses with fixed/random effects to address heterogeneity .
- Molecular Studies : Combine docking simulations (e.g., AutoDock Vina) with mutagenesis assays to validate binding mechanisms .
特性
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEGOXDYSFKCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870086 | |
Record name | Vilazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vilazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-01 g/L | |
Record name | Vilazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vilazodone selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors. The exact mechanism for how these effects translate to its antidepressant effects are not known, though there is an association between these effects and antidepressive activity., Vilazodone has been reported to be an inhibitor of 5-hydoxytryptamine (5-HT) reuptake and a partial agonist at 5-HT1A receptors. Using [35S]GTPgammaS binding in rat hippocampal tissue, vilazodone was demonstrated to have an intrinsic activity comparable to the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Vilazodone (1-10 mg/kg p.o.) dose-dependently displaced in vivo [3H]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) binding from rat cortex and hippocampus, indicating that vilazodone occupies 5-HT transporters in vivo. Using in vivo microdialysis, vilazodone (10 mg/kg p.o.) was demonstrated to cause a 2-fold increase in extracellular 5-HT but no change in noradrenaline or dopamine levels in frontal cortex of freely moving rats. In contrast, administration of 8-OH-DPAT (0.3 mg/kg s.c.), either alone or in combination with a serotonin specific reuptake inhibitor (SSRI; paroxetine, 3 mg/kg p.o.), produced no increase in cortical 5-HT whilst increasing noradrenaline and dopamine 2 and 4 fold, respectively. A 2-fold increase in extracellular 5-HT levels (but no change in noradrenaline or dopamine levels) was observed after combination of the 5-HT(1A) receptor antagonist, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(pyridinyl)cyclohexanecarboxamide) (WAY-100635; 0.3 mg/kg s.c.) and paroxetine (3 mg/kg p.o.). In summary, vilazodone behaved as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors in vitro and occupied 5-HT transporters in vivo. In vivo vilazodone induced a selective increase in extracellular levels of 5-HT in the rat frontal cortex. This profile was similar to that seen with a 5-HT1A receptor antagonist plus an SSRI but in contrast to 8-OH-DPAT either alone or in combination with paroxetine., The mechanism of the antidepressant effect of vilazodone is not fully understood but is thought to be related to its enhancement of serotonergic activity in the CNS through selective inhibition of serotonin reuptake. Vilazodone is also a partial agonist at serotonergic 5-HT1A receptors; however, the net result of this action on serotonergic transmission and its role in vilazodone's antidepressant effect are unknown., The recently approved antidepressant vilazodone, a serotonin (5-HT)1A receptor partial agonist/selective 5-HT reuptake inhibitor offers new possibilities to study the underlying mechanisms of depression pharmacotherapy and of 5-HT augmenting antidepressants. ... 5-HT levels /were measured/ in two subregions of the rat prefrontal cortex by microdialysis, and 5-hydroxytryptophan (5-HTP) accumulation and tissue 5-HT concentrations ex vivo. Vilazodone-induced maximal 5-HT levels were similar in the medial and the lateral cortex and were up to sixfold higher than those induced by paroxetine, citalopram, or fluoxetine tested in parallel. Depolarization/autoreceptor-insensitive 5-HT release by vilazodone could be excluded. The citalopram (1 uM, locally infused)-induced increase of 5-HT was further increased by vilazodone (1 mg/kg i.p.), but not by citalopram (10 mg/kg i.p.). Unlike fluoxetine, vilazodone-induced extracellular 5-HT output was not potentiated by cotreatment with the 5-HT1A receptor blocker N-[2-(4-{2-methoxyphenyl}-1-piperazinyl)-ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY 100635). In contrast to fluoxetine, vilazodone exhibited intrinsic 5-HT1A agonist activity: it reduced, similar to (+/-)-8-hydroxy-2-(dipropylamino)-tetralin (8-OH-DPAT), 5-HTP accumulation in striatum and n. raphe of reserpinized rats. Hence, vilazodone's agonistic actions must be 5-HT1A receptor-related since endogenous 5-HT is lacking in the reserpine-depleted animal. In spite of high intrinsic 5-HT1A activity in reserpinized rats, the net effect of vilazodone at release-regulating 5-HT1A autoreceptors must be inhibitory, leading to markedly increased 5-HT output. Another possibility is that vilazodone rapidly desensitizes autoinhibitory 5-HT1A receptors by an unknown mechanism., This study examined the effect of vilazodone, a combined serotonin (5-HT) reuptake inhibitor and 5-HT(1A) receptor partial agonist, paroxetine and fluoxetine on the sensitivity of 5-HT(1A) autoreceptors of serotonergic dorsal raphe nucleus neurons in rats. These effects were assessed by determining the intravenous dose of (+/-)-8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT) required to suppress the basal firing rate of these neurons by 50% (ID50) in anesthetized rats using in vivo electrophysiology. 5-HT uptake inhibition was determined by the ability of the compounds to reverse (+/-)-p-chloroamphetamine (PCA)-induced rat hypothalamic 5-HT depletion ex vivo. Acute vilazodone administration (0.63 and 2.1 umol/kg, s.c.), compared with vehicle, significantly increased (2-3-fold) the ID50 of 8-OH-DPAT at 4 hr, but not 24 hr after administration. Subchronic administration (3 days) significantly increased the ID50 value at 4 hr (3-4-fold) and at 24 hr (approximately 2-fold). In contrast, paroxetine and fluoxetine at doses that were supramaximal for 5-HT uptake inhibition did not significantly alter the ID50 value of 8-OH-DPAT after acute or subchronic administration. Vilazodone antagonized the action of PCA 3.5 hr and 5 hr after a single dose (ID50 1.49 and 0.46 umol/kg, s.c., respectively), but was inactive 18 hr post-administration, corroborating the electrophysiological results at 24 hr following acute administration. The results are consistent with the concept of rapid and, following repeated treatment, prolonged inhibition of 5-HT(1A) autoreceptors by vilazodone. This effect could occur by either direct interaction with, or desensitization of, these receptors, an effect which cannot be ascribed to vilazodone's 5-HT reuptake inhibiting properties. | |
Record name | Vilazodone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06684 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vilazodone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid from ethyl acetate | |
CAS No. |
163521-12-8 | |
Record name | Vilazodone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163521-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vilazodone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vilazodone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06684 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vilazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VILAZODONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S239O2OOV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vilazodone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vilazodone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 227-279 °C /Vilazodone hydrochloride/ | |
Record name | Vilazodone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。